4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Without specific data, I can’t provide a detailed analysis .Scientific Research Applications
Synthesis of Coumarin Derivatives
Coumarins are a class of naturally occurring lactones with significant biological and pharmaceutical properties. The compound can be utilized in the synthesis of coumarin derivatives, which are employed in various medicinal applications such as anticoagulants (e.g., warfarin), antimicrobial, and anticancer agents .
Mechanochemical Catalysts
The structural motif of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester can be integrated into mechanochemical catalysts. These catalysts are designed to transform mechanical energy into chemical reactions, which is a promising approach for developing new materials with self-healing properties .
Modification of Natural Products
Amino acids and their derivatives play a crucial role in modifying the structure of natural products. The compound can be used to introduce new functional groups into natural products, thereby altering their pharmacological properties and enhancing their drug efficacy .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Pharmacokinetics
Similar compounds have been used in sm cross-coupling reactions , which suggests that this compound might have a relatively stable nature, readily prepared, and generally environmentally benign .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which are fundamental in many biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester. For instance, the broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also play a role .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(cyclobutanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQARVJHUHBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester |
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